molecular formula C10H19NOS B4977198 2,6-dimethyl-4-(tetrahydro-3-thienyl)morpholine

2,6-dimethyl-4-(tetrahydro-3-thienyl)morpholine

Cat. No. B4977198
M. Wt: 201.33 g/mol
InChI Key: ADWMLWAWRGMTQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-dimethyl-4-(tetrahydro-3-thienyl)morpholine, also known as DMTMT, is a heterocyclic organic compound that belongs to the class of morpholine derivatives. DMTMT has gained significant attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, organic synthesis, and material science.

Mechanism of Action

The exact mechanism of action of 2,6-dimethyl-4-(tetrahydro-3-thienyl)morpholine is not fully understood. However, it is believed that 2,6-dimethyl-4-(tetrahydro-3-thienyl)morpholine exerts its pharmacological effects by interacting with specific molecular targets in the body. For example, 2,6-dimethyl-4-(tetrahydro-3-thienyl)morpholine has been shown to inhibit the activity of certain enzymes involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
2,6-dimethyl-4-(tetrahydro-3-thienyl)morpholine has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that 2,6-dimethyl-4-(tetrahydro-3-thienyl)morpholine has antioxidant, anti-inflammatory, and anti-cancer properties. 2,6-dimethyl-4-(tetrahydro-3-thienyl)morpholine has also been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

2,6-dimethyl-4-(tetrahydro-3-thienyl)morpholine has several advantages as a research tool. It is relatively easy to synthesize and has a high purity level. 2,6-dimethyl-4-(tetrahydro-3-thienyl)morpholine is also stable under a wide range of conditions, making it suitable for use in various experimental setups. However, 2,6-dimethyl-4-(tetrahydro-3-thienyl)morpholine has some limitations, including its low solubility in water, which can make it difficult to work with in aqueous environments.

Future Directions

There are several future directions for research on 2,6-dimethyl-4-(tetrahydro-3-thienyl)morpholine. One potential area of investigation is the development of 2,6-dimethyl-4-(tetrahydro-3-thienyl)morpholine-based metal complexes with potential applications in catalysis and material science. Another area of interest is the investigation of the pharmacological effects of 2,6-dimethyl-4-(tetrahydro-3-thienyl)morpholine in various disease models. Additionally, the development of novel synthesis methods for 2,6-dimethyl-4-(tetrahydro-3-thienyl)morpholine could lead to the discovery of new derivatives with improved properties.

Synthesis Methods

2,6-dimethyl-4-(tetrahydro-3-thienyl)morpholine can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 2,6-dimethylmorpholine with tetrahydro-3-thiophenol in the presence of a catalyst to form 2,6-dimethyl-4-(tetrahydro-3-thienyl)morpholine. The reaction can be optimized by controlling the reaction conditions such as temperature, pressure, and reaction time.

Scientific Research Applications

2,6-dimethyl-4-(tetrahydro-3-thienyl)morpholine has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, 2,6-dimethyl-4-(tetrahydro-3-thienyl)morpholine has been investigated as a potential drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. 2,6-dimethyl-4-(tetrahydro-3-thienyl)morpholine has also been used as a ligand in the synthesis of metal complexes with potential applications in catalysis and material science.

properties

IUPAC Name

2,6-dimethyl-4-(thiolan-3-yl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NOS/c1-8-5-11(6-9(2)12-8)10-3-4-13-7-10/h8-10H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADWMLWAWRGMTQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2CCSC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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